molecular formula C16H10F3NO B11839589 2-Phenyl-7-trifluoromethyl-4-quinolinol CAS No. 825620-20-0

2-Phenyl-7-trifluoromethyl-4-quinolinol

Cat. No.: B11839589
CAS No.: 825620-20-0
M. Wt: 289.25 g/mol
InChI Key: ZXUJLUXFOKCCCC-UHFFFAOYSA-N
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Description

2-Phenyl-7-trifluoromethyl-4-quinolinol is a chemical compound with the molecular formula C16H10F3NO and a molecular weight of 289.25 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.

Preparation Methods

The synthesis of 2-Phenyl-7-trifluoromethyl-4-quinolinol typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, resulting in 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones . These intermediates can then be converted into the desired quinolinol through further chemical transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-Phenyl-7-trifluoromethyl-4-quinolinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-7-trifluoromethyl-4-quinolinol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-7-trifluoromethyl-4-quinolinol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the biological context .

Comparison with Similar Compounds

2-Phenyl-7-trifluoromethyl-4-quinolinol can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

825620-20-0

Molecular Formula

C16H10F3NO

Molecular Weight

289.25 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)11-6-7-12-14(8-11)20-13(9-15(12)21)10-4-2-1-3-5-10/h1-9H,(H,20,21)

InChI Key

ZXUJLUXFOKCCCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)C(F)(F)F

Origin of Product

United States

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